(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Overview
Description
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chemical compound with promising applications in the biomedical field, particularly in the treatment of cardiovascular diseases, cancer, and inflammatory disorders. Its intricate molecular structure presents a challenge for researchers seeking to unlock its full therapeutic potential, making it a fascinating subject for further study.
Preparation Methods
The synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate involves several steps. One common method includes the reaction of 6-hydroxy-2,3-dihydrobenzofuran with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group, forming amides or thioesters.
Scientific Research Applications
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in treating cardiovascular diseases, cancer, and inflammatory disorders.
Industry: The compound is utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and receptor binding, leading to changes in cellular signaling pathways. This modulation can result in anti-inflammatory, anticancer, and cardioprotective effects.
Comparison with Similar Compounds
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: The racemic mixture of the compound.
Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: An ethyl ester analog with similar properties.
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid: The corresponding carboxylic acid derivative .
These compounds share structural similarities but differ in their ester groups, which can influence their reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMDISFJOKCCAQ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1COC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693855 | |
Record name | Methyl [(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000414-38-9 | |
Record name | Methyl [(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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